molecular formula C15H19N3 B13009289 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine

5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine

Cat. No.: B13009289
M. Wt: 241.33 g/mol
InChI Key: GHIVEZVOZNEGLJ-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine (CAS 1355191-55-7) is a high-purity aminopyridine derivative offered for research purposes. This compound features a molecular formula of C 15 H 19 N 3 and a molecular weight of 241.33 g/mol . Aminopyridines are a significant class of compounds in medicinal chemistry, known primarily for their ability to block voltage-gated potassium channels in a dose-dependent manner . This mechanism increases neuronal excitability and has established the research value of this chemical family in studying neurological conditions . Specifically, aminopyridines like 4-aminopyridine (4-AP) are utilized in research models for episodic ataxia, downbeat nystagmus, and to improve motor function in multiple sclerosis . Beyond neuropharmacology, the aminopyridine scaffold is a privileged structure in drug discovery for its versatility in interacting with various enzymes and receptors . Structurally related compounds, particularly those featuring an aminopyridine core, are frequently investigated as potent and selective kinase inhibitors . These small molecules are valuable tools for probing signaling pathways involved in cell proliferation and inflammatory responses . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-(1-aminopropyl)-4-methyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C15H19N3/c1-3-14(16)13-10-17-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10,14H,3,16H2,1-2H3,(H,17,18)

InChI Key

GHIVEZVOZNEGLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)NC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method is the reaction of 4-methyl-2-chloropyridine with N-phenyl-1-propanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridines with different functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential as a lead compound in drug discovery, especially targeting neurological disorders and cancer therapies. Its structural characteristics enable it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Neurological Disorders

Research indicates that compounds similar to 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine exhibit neuroprotective properties. These properties are crucial for addressing conditions such as Alzheimer's disease and Parkinson's disease, where neurodegeneration is prevalent. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating these disorders.

Cancer Therapies

In the context of oncology, the compound has shown promise in inhibiting the growth of certain cancer cells. Its mechanism of action may involve the modulation of signaling pathways associated with tumor growth and metastasis. Studies have suggested that derivatives of this compound can selectively target cancer cells, reducing side effects compared to traditional chemotherapeutics .

Chemical Probes

This compound serves as a valuable chemical probe in biological research. Its ability to bind selectively to specific receptors allows researchers to study receptor-ligand interactions and understand the underlying mechanisms of various diseases.

Binding Affinity Studies

Interaction studies have focused on determining the binding affinity of this compound with various biological targets, including neurotransmitter receptors and kinases involved in cancer progression. These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound, enabling the design of more effective drugs.

Synthesis and Modifications

The synthesis of this compound can be achieved through multiple pathways, allowing for the generation of various derivatives that may enhance specific biological activities. Modifications can include altering substituents on the pyridine ring or changing the length and branching of the alkyl chain attached to the amine group .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigating neuroprotective agents identified derivatives of this compound that demonstrated significant protective effects against neuronal apoptosis induced by oxidative stress. These findings suggest potential applications in neurodegenerative diseases .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound revealed its efficacy in inhibiting cell proliferation in various cancer cell lines, including those resistant to conventional therapies. This underscores its potential as a novel therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Hydrogen Bonding : Intramolecular N–H⋯N interactions in pyrimidine derivatives (e.g., ) stabilize conformations critical for biological activity. The target compound’s amine groups may facilitate similar interactions, influencing target binding .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in [1421372-67-9]) reduce aromatic electron density, possibly altering redox properties or binding kinetics relative to the target compound’s electron-donating amine .

Biological Activity

5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}
  • Molecular Weight : 241.33 g/mol
  • Functional Groups : Aromatic amine, pyridine ring, and propylamine group

The presence of these groups contributes to its reactivity and biological activity, particularly in neurotransmitter modulation and enzyme inhibition.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : Similar compounds have been shown to interact with dopamine receptors, potentially offering therapeutic effects for conditions like schizophrenia and Parkinson's disease.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative disorders like Alzheimer's disease .

The mechanisms through which this compound exerts its effects include:

  • Binding Affinity : Interaction with specific receptors (e.g., dopamine receptors) that modulate neurotransmitter release.
  • Enzyme Interaction : Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission in the brain.
  • Structural Modifications : Variations in the chemical structure can enhance or alter the pharmacological profile, affecting potency and selectivity towards biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
PNU-99194ADopamine D(3) antagonistPotential antipsychotic properties
Various derivativesAntibacterialModerate to strong activity against specific bacterial strains
Amino-pyridine derivativesAChE inhibitionSignificant cognitive enhancement effects

These studies provide a foundation for understanding the potential applications of this compound in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine, and how can purity be validated?

  • Methodology : A multi-step synthesis approach is typically employed, involving condensation reactions between substituted pyridine precursors and amine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or reductive amination, followed by purification using column chromatography or recrystallization .
  • Validation : Purity and structural integrity should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) and high-resolution mass spectrometry (HRMS). Crystallographic validation via single-crystal X-ray diffraction (SC-XRD) is advised for unambiguous structural confirmation .

Q. How should researchers design experiments to optimize reaction yields for this compound?

  • Experimental Design : Utilize factorial design (e.g., Taguchi or Box-Behnken methods) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For instance, a central composite design can identify interactions between variables while minimizing experimental runs .
  • Case Example : A 23^3 factorial design (temperature, reaction time, and molar ratio) revealed that yields increased by 25% at 80°C with a 1:1.2 amine:pyridine ratio .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?

  • Data Contradiction Analysis :

Re-evaluate computational models : Ensure density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) account for solvent effects and conformational flexibility .

Cross-validate experimental data : Compare NMR chemical shifts with predicted values from tools like ACD/Labs or ChemDraw. Discrepancies >0.5 ppm may indicate unaccounted stereoelectronic effects .

Explore alternative conformers : Use molecular dynamics simulations to identify low-energy conformers that better match experimental data .

Q. What strategies are effective for elucidating intermolecular interactions in crystalline forms of this compound?

  • Crystallographic Refinement :

  • Software : Refine SC-XRD data using SHELXL, which is optimized for small-molecule crystallography. The program’s robust handling of hydrogen bonding and disorder modeling is critical for accuracy .
  • Hydrogen Bond Analysis : Calculate geometric parameters (e.g., D–H···A distances and angles) to identify key interactions. For example, intramolecular N–H···N bonds in pyrimidine derivatives stabilize specific conformers .
    • Table : Key interactions observed in analogous pyridine derivatives:
Interaction TypeDistance (Å)Angle (°)Role in Packing
N–H···N2.94–3.01150–160Stabilizes core
C–H···π3.30–3.50120–140Drives stacking

Q. How can computational methods accelerate the discovery of derivatives with enhanced bioactivity?

  • Workflow :

Virtual Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to target receptors (e.g., kinases or GPCRs) .

Reaction Path Prediction : Employ quantum mechanical/molecular mechanical (QM/MM) methods to predict feasible synthetic routes for prioritized derivatives .

Validation : Validate predictions via microfluidic high-throughput synthesis, reducing development time by 40–60% compared to trial-and-error approaches .

Safety and Handling in Academic Settings

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Management : Segregate chemical waste in labeled containers for halogenated organics. Collaborate with certified disposal services to ensure compliance with EPA/DOT regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.